

# Protocol for Assessing MBX-2982 Effects on Gastric Emptying

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## Compound of Interest

Compound Name: MBX-2982

Cat. No.: B1676256

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## Application Note & Protocol

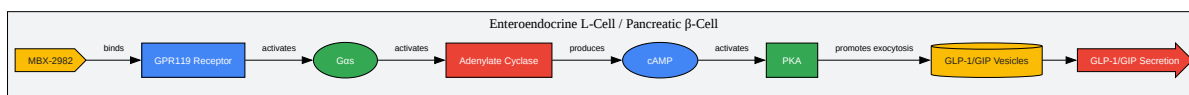
Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**MBX-2982** is an orally active, potent, and selective agonist of G protein-coupled receptor 119 (GPR119). GPR119 is expressed on enteroendocrine L-cells in the gut and pancreatic  $\beta$ -cells. Its activation is known to stimulate the release of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). GLP-1, in particular, has been shown to delay gastric emptying, which contributes to improved glycemic control. Therefore, assessing the impact of **MBX-2982** on gastric emptying is a critical component of its pharmacological profiling. This document provides detailed protocols for evaluating the effects of **MBX-2982** on gastric emptying.

## GPR119 Signaling Pathway

Activation of GPR119 by an agonist like **MBX-2982** initiates a signaling cascade that leads to the secretion of incretin hormones.



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Caption: GPR119 agonist signaling pathway.

## Data on Gastric Emptying Effects

While preclinical studies have shown that **MBX-2982** leads to dose-dependent increases in GLP-1, specific quantitative data on its direct impact on gastric emptying in humans have not been made publicly available in detail. However, given that **MBX-2982** elevates GLP-1 levels, it is reasonable to extrapolate that it would have an effect on gastric emptying similar to that of GLP-1 receptor agonists. A systematic review and meta-analysis of GLP-1 receptor agonists provides insight into the expected magnitude of this effect.

Table 1: Summary of Gastric Emptying Delay with GLP-1 Receptor Agonists (Scintigraphy)

Parameter	GLP-1 RA Group (Mean ± 95% CI)	Placebo Group (Mean ± 95% CI)	Pooled Mean Difference (minutes)
Gastric Emptying Half-Time (t1/2)	138.4 ± (74.5 - 202.3)	95.0 ± (54.9 - 135.0)	36.0[1][2][3]

Data from a meta-analysis of studies using gastric emptying scintigraphy. This table serves as an example of how data for **MBX-2982** would be presented.

## Experimental Protocols

Two primary methods are recommended for assessing gastric emptying: Gastric Emptying Scintigraphy (GES), considered the gold standard, and the <sup>13</sup>C-Spirulina Gastric Emptying

Breath Test (GEBT), a non-radioactive alternative.

## Protocol 1: Gastric Emptying Scintigraphy (GES)

This protocol is based on the consensus recommendations from the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[\[4\]](#)[\[5\]](#)

1. Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended. Each subject will receive a single dose of **MBX-2982** and a placebo on separate occasions, with a washout period between treatments.

### 2. Subject Preparation:

- Subjects should fast for a minimum of 6 hours, preferably overnight, before the test.[\[5\]](#)[\[6\]](#)
- Medications that may affect gastric emptying (e.g., prokinetics, opiates, anticholinergics) should be discontinued for at least 48 hours prior to the study.[\[6\]](#)
- Subjects should refrain from smoking on the morning of the test.[\[5\]](#)[\[6\]](#)
- For diabetic patients, fasting blood glucose should be below 275 mg/dL.[\[5\]](#)[\[6\]](#)
- Premenopausal female subjects should ideally be studied during days 1-10 of their menstrual cycle.[\[6\]](#)

### 3. Test Meal:

- A standardized low-fat, egg-white meal is recommended.[\[4\]](#)[\[5\]](#)
- Composition: 120g of liquid egg whites (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi of <sup>99m</sup>Tc-sulfur colloid, two slices of white bread, 30g of jam, and 120 mL of water.[\[4\]](#)
- The total caloric value is approximately 255 kcal.

### 4. Dosing and Meal Ingestion:

- Subjects will be administered a single oral dose of **MBX-2982** or placebo with a standardized volume of water.

- The radiolabeled meal should be consumed within 10 minutes.

#### 5. Image Acquisition:

- A gamma camera is used to acquire images.
- Anterior and posterior images are obtained immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[\[4\]](#)[\[5\]](#)
- Each image is acquired for 1-2 minutes.

#### 6. Data Analysis:

- Regions of interest (ROIs) are drawn around the stomach on each image to determine the counts of the radiotracer.
- Counts are corrected for radioactive decay.
- The percentage of gastric retention is calculated for each time point relative to the counts at time 0.
- The primary endpoints are the percentage of gastric retention at 1, 2, and 4 hours and the gastric emptying half-time ( $t_{1/2}$ ).

## Protocol 2: $^{13}\text{C}$ -Spirulina Gastric Emptying Breath Test (GEBT)

This is a non-invasive, non-radioactive method to assess solid-phase gastric emptying.[\[3\]](#)[\[7\]](#)

1. Study Design: Similar to the GES protocol, a randomized, double-blind, placebo-controlled, crossover design is recommended.

#### 2. Subject Preparation:

- Subjects should fast for at least 8 hours overnight.[\[3\]](#)
- Discontinue medications that may affect gastric emptying for at least 48 hours.

- Subjects should not have had another  $^{13}\text{C}$ -based breath test within the preceding 24 hours. [1]

- For diabetic patients, fasting blood glucose should be below 275 mg/dL.[8]

### 3. Test Meal:

- The standardized GEBT meal consists of a scrambled egg patty made from a mix containing  $^{13}\text{C}$ -Spirulina, consumed with six saltine crackers and 180 mL of water.[7][8]

### 4. Dosing and Meal Ingestion:

- Subjects will be administered a single oral dose of **MBX-2982** or placebo.
- The test meal should be consumed within 10 minutes.[1]

### 5. Breath Sample Collection:

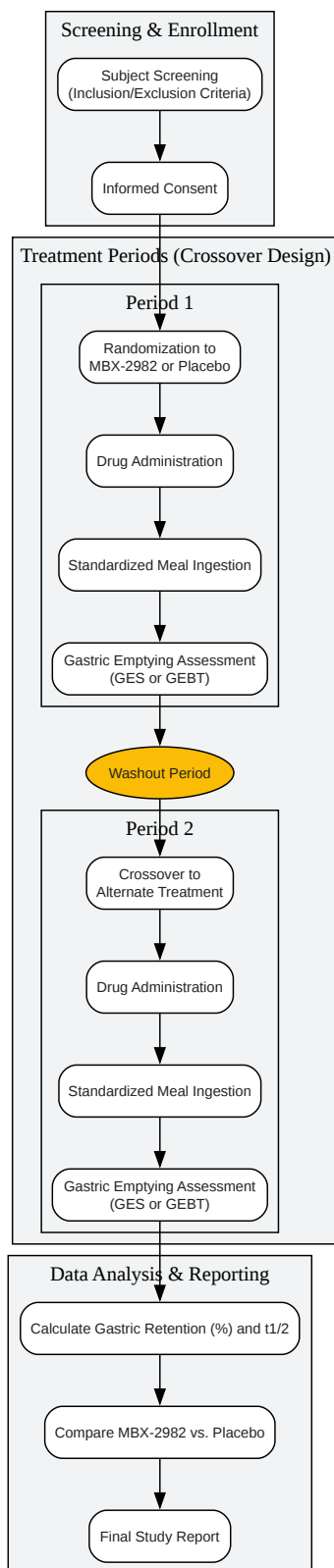
- Two baseline breath samples are collected before the meal.[1]
- Post-meal breath samples are collected at 45, 90, 120, 150, 180, and 240 minutes after finishing the meal.[1][3]
- Subjects exhale through a straw into a collection tube.

### 6. Data Analysis:

- The ratio of  $^{13}\text{CO}_2$  to  $^{12}\text{CO}_2$  in the breath samples is measured using gas isotope ratio mass spectrometry.
- The rate of  $^{13}\text{CO}_2$  excretion over time is calculated and used to determine the gastric emptying rate.
- The primary endpoint is the gastric emptying half-time ( $t_{1/2}$ ), which can be calculated from the  $^{13}\text{CO}_2$  excretion curve.

## Experimental Workflow

The following diagram illustrates the general workflow for a clinical study assessing the effects of **MBX-2982** on gastric emptying.



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- To cite this document: BenchChem. [Protocol for Assessing MBX-2982 Effects on Gastric Emptying]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676256#protocol-for-assessing-mbx-2982-effects-on-gastric-emptying]

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